N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide
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Overview
Description
N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide is an aromatic ether.
Scientific Research Applications
Nematocidal Activity
N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide derivatives have demonstrated promising nematocidal activities. Compounds with a similar structure showed significant mortality against Bursaphelenchus xylophilus, a nematode species, suggesting their potential as lead compounds for developing nematicides (Liu, Wang, Zhou, & Gan, 2022).
Anticancer Properties
Several studies have synthesized derivatives of this compound and evaluated their anticancer properties. These compounds have shown significant activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. Some of these derivatives have demonstrated GI50 values comparable to that of standard drugs like Adriamycin, indicating their potential as anticancer agents (Tiwari et al., 2017).
Antiviral Activity
1,3,4-Thiadiazole derivatives, closely related to the compound , have shown anti-tobacco mosaic virus activity, highlighting their potential in antiviral research (Chen et al., 2010).
Dyeing Performance
Thiadiazole derivatives have also been explored for their dyeing performance on fabrics, indicating a non-biomedical application. Such compounds were tested on nylon fabric, showcasing their versatility beyond pharmaceutical use (Malik, Patel, Tailor, & Patel, 2018).
Antimicrobial Properties
Several derivatives of 1,3,4-thiadiazole, similar to the compound of interest, have been synthesized and showed promising results as antibacterial and antifungal agents. Their therapeutic effects make them candidates for addressing various infectious diseases (Ameen & Qasir, 2017).
Fungicidal Activity
Related 1,3,4-thiadiazole compounds have been evaluated for fungicidal activity, particularly against rice sheath blight, a major disease in rice cultivation. These studies contribute to agricultural applications of thiadiazole derivatives (Chen, Li, & Han, 2000).
Properties
Molecular Formula |
C14H14ClN3O3S |
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Molecular Weight |
339.8 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C14H14ClN3O3S/c15-9-3-5-10(6-4-9)21-8-12-17-18-14(22-12)16-13(19)11-2-1-7-20-11/h3-6,11H,1-2,7-8H2,(H,16,18,19) |
InChI Key |
ONXNENGRKIRMCB-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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